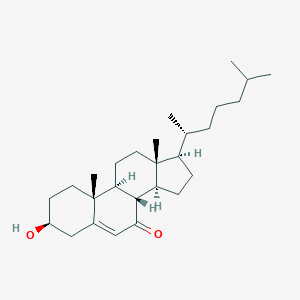

7-Ketocholesterol

Descripción general

Descripción

7-Ketocholesterol (7KCh) is a bioactive sterol and a major oxysterol component of oxidized LDL . It is produced by oxidation of cholesterol via ethanol-mediated lipid peroxidation or photodamage as well as oxidation of 7-dehydro cholesterol by the cytochrome P450 (CYP) isoform CYP7A1 .

Synthesis Analysis

7-Ketocholesterol is formed by cholesterol autoxidation . It is often found at enhanced levels in the body fluids and/or target tissues of patients with age-related diseases . The transcriptomic data revealed that the triacylglycerol (TG) pathway- and Chol biosynthetic pathway-related genes are downregulated, while SOAT and phospholipase A2 (PLA2) are upregulated in 7KCh-treated cardiomyocytes .Molecular Structure Analysis

7-Ketocholesterol has been found to result in opposite molecular-scale biophysical effects on membrane structure . It induces decreases in the lateral area and inhibits lateral diffusion to varying extents .Physical And Chemical Properties Analysis

7-Ketocholesterol is a solid substance . Its melting point is between 168 - 170 °C and its initial boiling point and boiling range is 463.26°C .Aplicaciones Científicas De Investigación

Lipid Metabolic Reprogramming in Cardiac Cells

- Application Summary: 7-Ketocholesterol (7KCh) is a major oxidized cholesterol product found in lipoprotein deposits and atherosclerotic plaques. It has been shown to accumulate in erythrocytes of heart failure patients . The study focused on how 7KCh may affect metabolism in cardiomyocytes.

- Methods of Application: Metabolomics was applied to study the metabolic changes in cardiac cell line HL-1 after treatment with 7KCh . mRNA-sequencing (mRNA-seq) was used to study genes differentially expressed in 7KCh-treated cells .

- Results: The levels of certain metabolites significantly declined, while the levels of others considerably increased in 7KCh-treated cells . The cholesterol content showed no significant change, but the production of cholesteryl esters was enhanced in the treated cells . The transcriptomic analysis revealed that genes involved in lipid metabolic processes were differentially expressed in treated cells .

Oxiapoptophagy and Inhibition of Osteogenic Differentiation

- Application Summary: 7-Ketocholesterol (7KC) is one of the oxysterols produced by the auto-oxidation of cholesterol during the dysregulation of cholesterol metabolism which has been implicated in the pathological development of osteoporosis (OP) . The study investigated whether 7KC produces negative effects on MC3T3-E1 cells by stimulating oxiapoptophagy.

- Methods of Application: The study found that 7KC significantly decreased the cell viability of MC3T3-E1 cells in a concentration-dependent manner . The antioxidant acetylcysteine (NAC) was used as a pretreatment to study its effects .

- Results: 7KC decreased ALP staining and mineralization and down-regulated the protein expression of OPN and RUNX2, inhibiting osteogenic differentiation . 7KC significantly stimulated oxidation and induced autophagy and apoptosis in the cultured MC3T3-E1 cells . Pretreatment with NAC could effectively decrease NOX4 and MDA production, enhance SOD activity, ameliorate the expression of autophagy-related factors, decrease apoptotic protein expression, and increase ALP, OPN, and RUNX2 expression .

Effects on Membrane Structure

- Application Summary: Under hypercholesterolemic conditions, exposure of cells to lipoproteins results in a subtle membrane increase in the levels of cholesterol and 7-ketocholesterol . The study investigated the effect of these physiologically relevant concentration increases on multicomponent bilayer membranes.

- Methods of Application: Coarse-grained molecular dynamics simulations were used to investigate the changes in the structural and dynamic properties of the bilayer membranes resulting from subtle increases in sterol levels .

- Results: Both cholesterol and 7-ketocholesterol induced decreases in the lateral area and inhibited lateral diffusion to varying extents . However, they exhibited opposite effects on lipid packing and orientation .

Treatment of Age-Related Diseases

- Application Summary: Certain age-related diseases are associated with increased plasma and/or tissue levels of 7-ketocholesterol . The study explored the potential of using certain compounds for the treatment of these diseases.

- Methods of Application: The study evaluated the effectiveness of several compounds, some of which are already in use in humans, in treating diseases associated with increased levels of 7-ketocholesterol .

- Results: The study found that these compounds could potentially be used for the treatment of certain age-related diseases associated with increased plasma and/or tissue levels of 7-ketocholesterol .

Hepatic Lipid Accumulation

- Application Summary: Dietary oxysterol, 7-Ketocholesterol has been shown to accelerate hepatic lipid accumulation . This study investigated the effects of 7-Ketocholesterol on liver health.

- Methods of Application: The study involved feeding mice with a diet containing 7-Ketocholesterol and observing the effects on liver weight and lipid accumulation .

- Results: The study found that there were no significant differences in liver and heart weight in mice fed with or without 7-Ketocholesterol .

Treatment of Age-Related Diseases

- Application Summary: Certain age-related diseases are associated with increased plasma and/or tissue levels of 7-ketocholesterol . The study explored the potential of using certain compounds for the treatment of these diseases.

- Methods of Application: The study evaluated the effectiveness of several compounds, some of which are already in use in humans, in treating diseases associated with increased levels of 7-ketocholesterol .

- Results: The study found that these compounds could potentially be used for the treatment of certain age-related diseases associated with increased plasma and/or tissue levels of 7-ketocholesterol .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKKMWSQVKJCOP-ABXCMAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901033744 | |

| Record name | (3beta)-3-Hydroxycholest-5-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901033744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ketocholesterol | |

CAS RN |

566-28-9 | |

| Record name | 7-Ketocholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ketocholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta)-3-Hydroxycholest-5-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901033744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-OXOCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7676FE78M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

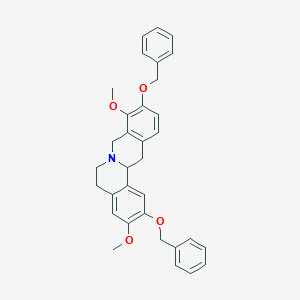

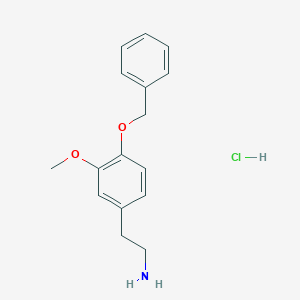

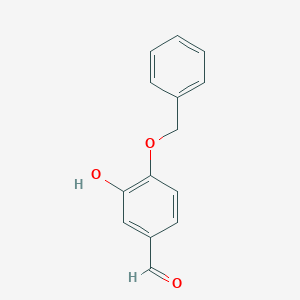

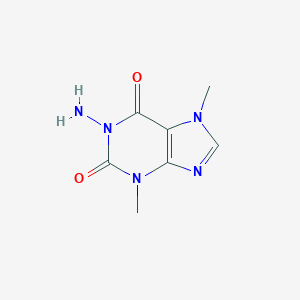

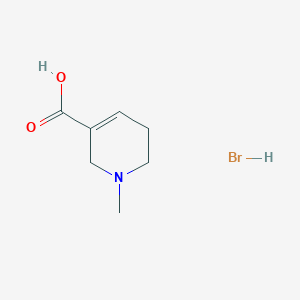

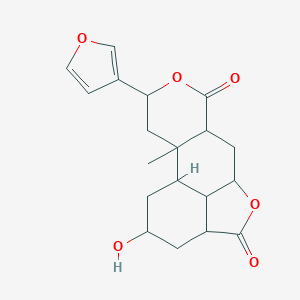

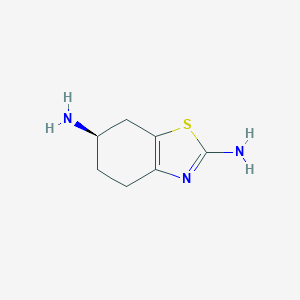

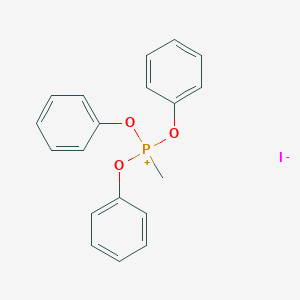

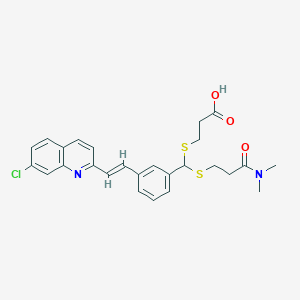

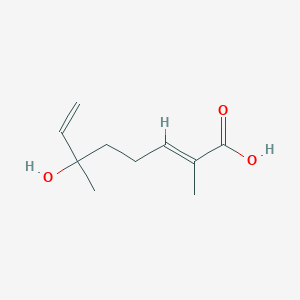

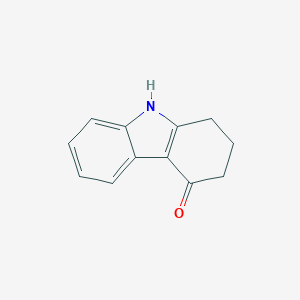

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)